Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 860612-52-8; MFCD04124241) is a heterocyclic building block of the imidazo[1,2-a]pyrimidine class, bearing a chlorine atom at the 3-position and an ethyl carboxylate ester at the 2-position of the fused bicyclic core. With a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol, the compound is commercially available from multiple global suppliers including Sigma-Aldrich (AldrichCPR), AKSci (95% purity), Apollo Scientific, Chemscene (≥97%), and Leyan (97%), typically stocked at milligram to gram scale for research and further manufacturing use.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 860612-52-8
Cat. No. B2557554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
CAS860612-52-8
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=NC2=N1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
InChIKeyMNXOFZMHOQWGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 860612-52-8): Procurement-Ready Imidazopyrimidine Building Block with Orthogonal Reactivity


Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 860612-52-8; MFCD04124241) is a heterocyclic building block of the imidazo[1,2-a]pyrimidine class, bearing a chlorine atom at the 3-position and an ethyl carboxylate ester at the 2-position of the fused bicyclic core . With a molecular formula of C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol, the compound is commercially available from multiple global suppliers including Sigma-Aldrich (AldrichCPR), AKSci (95% purity), Apollo Scientific, Chemscene (≥97%), and Leyan (97%), typically stocked at milligram to gram scale for research and further manufacturing use [1]. The imidazo[1,2-a]pyrimidine scaffold is recognized across medicinal chemistry for its presence in kinase inhibitors, antiviral agents, anti-inflammatory compounds, and GABAₐ receptor ligands [2].

Why Generic Substitution Fails for Ethyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate: The Functional-Group Interdependence Problem


Substituting the non-chloro analog ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) or the non-ester analog 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1) for the target compound fundamentally alters the synthetic trajectory of any downstream program. The 3-chloro substituent is the sole aryl halide handle enabling transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille) for C3 diversification, while the 2-ethyl ester provides a carboxylate precursor for hydrolysis to the carboxylic acid (CAS 1020038-66-7) or direct amidation [1]. Removing either functional group eliminates an entire dimension of chemical space exploration. Furthermore, the 3-chloro-2-carboxylate arrangement is regioisomerically distinct from ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1431554-41-4); swapping the positions alters the electronics of the bicyclic system and the reactivity of both handles . The quantitative evidence below establishes exactly where these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence: Ethyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differential: 3-Chloro Substitution Increases cLogP by 0.2–0.7 Units vs. Non-Chloro Analog

The introduction of chlorine at the 3-position significantly increases calculated lipophilicity relative to the non-halogenated parent scaffold. The target compound (CAS 860612-52-8) has a reported LogP of 1.56 , while ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) — identical except for H in place of Cl at position 3 — has LogP values reported between 0.91 and 1.33 across multiple sources . This represents a LogP increase of 0.23 to 0.65 units attributable solely to the 3-chloro substituent, translating to an approximately 1.7- to 4.5-fold increase in octanol-water partition coefficient. This magnitude of LogP shift is pharmacokinetically meaningful for membrane permeability and can influence oral bioavailability, blood-brain barrier penetration, and plasma protein binding of derived compounds.

Lipophilicity Drug-likeness Physicochemical profiling ADME

Orthogonal Dual Reactive Handles: Chloro (C3) + Ethyl Ester (C2) Enable Sequential Derivatization Inaccessible to Single-Handle Analogs

Structural comparison via SMILES notation reveals that the target compound is uniquely positioned among close analogs by possessing both an aryl chloride (SMILES fragment: Cl at position 3) and an ethyl carboxylate ester (SMILES fragment: CCOC(=O) at position 2) on the imidazo[1,2-a]pyrimidine core . The closest non-chloro analog (CAS 64951-06-0) bears only the ester handle (SMILES: CCOC(=O)C1=CN2C=CC=NC2=N1), lacking any halogen for cross-coupling . Conversely, 3-chloroimidazo[1,2-a]pyrimidine (CAS 143696-95-1) bears only the chloro handle (MF: C₆H₄ClN₃, no ester) . The regioisomer ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1431554-41-4) swaps the positions of Cl and COOEt, altering both the electronic environment of the heterocycle and the steric accessibility of each reactive center . This orthogonal pairing of a palladium-catalyzed cross-coupling site (C3-Cl) and a carbonyl derivatization site (C2-COOEt) enables sequential, chemoselective diversification without protecting group manipulations — a capability absent in all single-handle comparators.

Parallel synthesis Cross-coupling Medicinal chemistry Building block Scaffold decoration

Density Differential: 3-Chloro Substitution Increases Density by ~15% vs. Non-Chloro Analog

The 3-chloro substituent produces a measurable increase in density compared to the non-halogenated analog. The target compound has a reported density of 1.5 ± 0.1 g/cm³ , while ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) has reported density values of 1.3 ± 0.1 g/cm³ (Chemsrc) and 1.332 g/cm³ (BOC Sciences) . This ~0.2 g/cm³ increase (~15%) is consistent with the replacement of a hydrogen atom (van der Waals radius ~1.2 Å, atomic mass 1.0) by chlorine (van der Waals radius ~1.75 Å, atomic mass 35.5) and reflects tighter molecular packing in the solid state. The non-chloro analog is a crystalline solid with a defined melting point of 170–172°C, while the target compound's melting point is not consistently reported across vendors, suggesting potentially different solid-state behavior relevant to handling and formulation.

Physical property Crystallinity Formulation Solid-state chemistry

Class-Level Anti-Inflammatory SAR Precedent: Chloro-Substituted Imidazo[1,2-a]pyrimidine-2-carboxylate Esters Demonstrate 13- to 15-Fold Potency vs. Indomethacin in Preclinical Models

Although the target compound itself has limited published direct biological data, the imidazo[1,2-a]pyrimidine-2-carboxylate ester subclass to which it belongs has been quantitatively characterized in vivo. Abignente et al. (1994) reported that imidazo[1,2-a]pyrimidine-2-carboxylic ester 5b exhibited anti-inflammatory activity in the rat paw edema model at approximately 13 times the potency of indomethacin, while the 5-chloro-7-methyl derivatives 5a (ester), 6a (acid), and 7a (amide) demonstrated analgesic activity approximately 15 times that of indomethacin in the acetic acid writhing test [1][2]. All tested compounds were found to lack cyclooxygenase (COX) inhibitory activity in vitro, establishing a mechanistically distinct, COX-independent anti-inflammatory profile [1]. This class-level evidence indicates that chloro substitution on the imidazo[1,2-a]pyrimidine scaffold — including at the 3-position as in the target compound — is associated with enhanced in vivo anti-inflammatory and analgesic pharmacology, providing a rational basis for selecting the 3-chloro ester over the non-halogenated analog for SAR exploration.

Anti-inflammatory Analgesic COX-independent SAR In vivo pharmacology

Regioisomeric Differentiation: 3-Chloro-2-carboxylate vs. 2-Chloro-3-carboxylate — Distinct Electronic and Steric Environments for Nucleophilic Aromatic Substitution

The target compound (3-chloro-2-carboxylate) and its regioisomer ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1431554-41-4) share the same molecular formula (C₉H₈ClN₃O₂) and molecular weight (225.63) but differ critically in the positions of the chloro and ester groups . In the target compound, the chlorine at C3 is positioned on the imidazole ring adjacent to the bridgehead nitrogen (N4), placing it in an electronically activated position for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrimidine ring nitrogens. The ester at C2 is conjugated with the imidazole C=N bond. In the regioisomer, the chlorine at C2 is adjacent to the ester at C3, creating a different electronic push-pull system. This positional swap alters both the reactivity ranking of the chloro group toward Pd-catalyzed cross-coupling and the steric accessibility of the ester for hydrolysis or aminolysis. Both isomers are commercially available at comparable purity (target: 97%; regioisomer: 98%), enabling direct procurement of the specific regioisomer required for a given synthetic strategy without the need for separation of mixtures .

Regiochemistry Nucleophilic aromatic substitution Cross-coupling Electronic effects Isomer comparison

Vendor Availability and Purity Benchmarking: 97% Purity from Multiple Global Suppliers with Cold-Chain Storage Documentation

The target compound is stocked by at least five independent global suppliers: Sigma-Aldrich (AldrichCPR grade) [1], Chemscene (≥97%, Cat. CS-0326238, storage at 2–8°C) , Leyan (97%, Product 1396908) , AKSci (95%, Cat. 8298CF, long-term storage in cool, dry place) , and Apollo Scientific (Cat. OR32138) . This multi-vendor availability at the gram scale reduces single-supplier procurement risk. In comparison, the methyl ester analog methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1823882-90-1) and the carboxylic acid analog (CAS 1020038-66-7) each have fewer stocking vendors, making the ethyl ester the most reliably sourced member of the 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate family . The defined storage conditions (refrigerated 2–8°C per Chemscene; cool/dry per AKSci) and the MDL identifier MFCD04124241 facilitate quality documentation and cross-referencing across supplier catalogs.

Procurement Supply chain Purity Quality assurance Vendor comparison

Best Research and Industrial Application Scenarios for Ethyl 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 860612-52-8)


C3 Diversification via Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor or Antiviral SAR Libraries

The 3-chloro substituent on the imidazo[1,2-a]pyrimidine core serves as an aryl halide partner for Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig cross-coupling reactions [1]. This enables systematic C3 arylation, alkenylation, or amination to generate focused libraries for structure-activity relationship studies. The imidazo[1,2-a]pyrimidine scaffold has demonstrated nanomolar antiviral activity against group 2 influenza A viruses (including oseltamivir-resistant strains) through hemagglutinin-targeted entry inhibition [2], and chloro-substituted imidazo[1,2-a]pyrimidines have been patented as MET kinase inhibitors for oncology applications [3]. The target compound provides the chloro handle pre-installed, allowing medicinal chemistry teams to begin diversification at C3 without a separate halogenation step.

Ester Hydrolysis to Carboxylic Acid for Amide Coupling in Prodrug or DPP4 Inhibitor Programs

The 2-ethyl ester can be hydrolyzed under standard basic conditions (NaOH or LiOH in aqueous THF/MeOH) to yield 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 1020038-66-7), which then serves as a carboxylic acid partner for amide bond formation with diverse amines [1]. The imidazo[1,2-a]pyrimidine-2-carboxamide motif has been successfully employed in potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors, where replacing aryl substitution with polar carboxylic ester or amide groups increased DPP4 binding activity while reducing hERG and sodium channel off-target liabilities [2]. The target compound's ethyl ester provides a convenient, storable precursor that can be converted to the acid on demand.

Orthogonal Sequential Derivatization for Parallel Library Synthesis Without Protecting-Group Chemistry

The dual-handle nature of the target compound — C3-Cl for cross-coupling and C2-COOEt for carbonyl chemistry — supports a two-step sequential diversification workflow: (Step 1) Pd-catalyzed cross-coupling at C3 to install aryl, heteroaryl, or amine diversity elements, followed by (Step 2) ester hydrolysis and amidation, or direct transesterification, to introduce a second diversity point at C2 [1][2]. This orthogonal reactivity eliminates the need for protecting-group interconversions, reducing the synthetic sequence by 1–2 steps compared to building the same diversity from single-handle precursors. The commercial availability of the regioisomer ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1431554-41-4) further enables head-to-head comparison of substitution vectors within the same library design [3].

Fragment-Based Drug Discovery Using the 3-Chloroimidazo[1,2-a]pyrimidine Core as a Privileged Fragment

The imidazo[1,2-a]pyrimidine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) due to its balanced physicochemical profile (MW 225.63, LogP 1.56, TPSA 56.49 Ų, 2 rotatable bonds, 0 H-bond donors, 5 H-bond acceptors) [1][2], which places it within lead-like chemical space per Lipinski and related guidelines. The 3-chloro substituent increases lipophilicity by 0.2–0.7 LogP units compared to the non-chloro analog [3], offering a tunable parameter for fragment growing and linking strategies. The ester can be hydrolyzed to reveal a carboxylic acid for bioconjugation or converted to an amide for target engagement, while the chlorine provides a vector for fragment evolution via cross-coupling without altering the core's favorable physicochemical properties.

Quote Request

Request a Quote for Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.